The phthalocyanine ring structure offers excellent chemical stability, making FePcCl resistant to degradation under harsh conditions [].
FePcCl exhibits multiple oxidation states due to the iron(III) center, allowing it to participate in electron transfer reactions [].
FePcCl possesses interesting electronic properties, including light absorption and conductivity, which have potential applications in catalysis and photovoltaics [].
FePcCl's ability to undergo redox reactions makes it a potential candidate for homogeneous and heterogeneous catalysis. Research explores its use in reactions like organic transformations, water splitting, and reduction of pollutants [, ].
FePcCl's light absorption properties enable its potential application in photocatalysis. Studies investigate its role in degrading organic pollutants or generating hydrogen fuel through light-driven reactions [, ].
FePcCl's electrical conductivity can be influenced by the presence of specific gas molecules. Research explores its utilization in gas sensors for detecting harmful gases or monitoring environmental conditions [].
FePcCl's properties are being investigated for potential biomedical applications. These include studies on its use in photodynamic therapy for cancer treatment and its ability to mimic natural enzymes [, ].
Iron(III) phthalocyanine chloride is an organic compound characterized by its complex structure, which includes a central iron atom coordinated to a phthalocyanine ligand and chloride ions. Its molecular formula is , and it has a molecular weight of approximately 603.82 g/mol. This compound features a planar structure typical of phthalocyanines, contributing to its unique optical and electronic properties. Iron(III) phthalocyanine chloride is known for its intense color, which makes it useful in various applications, including dyes and catalysts .
The mechanism of action for FePcCl is not fully established and depends on the intended application. Phthalocyanines have been investigated for various applications due to their:
These properties suggest potential applications in areas like solar cells, catalysis, and sensors [, , ]. However, more research is required to understand FePcCl's specific mechanisms in these areas.
Research indicates that Iron(III) phthalocyanine chloride exhibits biological activity, particularly in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment. Additionally, studies have shown antimicrobial properties against various pathogens, suggesting potential applications in medical therapeutics .
Iron(III) phthalocyanine chloride can be synthesized through several methods:
Studies on the interactions of Iron(III) phthalocyanine chloride with other compounds have revealed significant insights into its reactivity and stability. Interaction with different solvents can influence its solubility and catalytic efficiency. Additionally, research has focused on its interaction with biological molecules, which is crucial for understanding its therapeutic potential .
Iron(III) phthalocyanine chloride is unique due to its specific oxidation state of iron, which influences its electronic properties and reactivity compared to other metal complexes. Its applications in photodynamic therapy also set it apart from many similar compounds .
Iron(III) phthalocyanine chloride (FePcCl) is synthesized via two primary routes: solvent-based and solid-state methods.
Solvent-based synthesis involves reacting phthalic anhydride, urea, and iron salts (e.g., ferrous chloride) in high-boiling solvents. A common protocol uses dioctyl phthalate as the solvent, ammonium molybdate as a catalyst, and ammonium chloride as a promoter. The reaction occurs in two stages:
Solid-state synthesis employs microwave-assisted reactions. For example, mixtures of phthalic anhydride, urea, iron sulfate, and ammonium molybdate are irradiated at 460–800 W, achieving faster reaction times (≤16 minutes) and eliminating solvent waste. This approach enhances scalability and reduces purification demands.
Parameter | Solvent-Based Method | Solid-State Method |
---|---|---|
Reaction Time | 8–10 hours | 8–16 minutes |
Solvent | Dioctyl phthalate | None |
Yield | 70–77% | 85–90% |
Environmental Impact | Moderate (recyclable solvent) | Low (solvent-free) |
Advanced methods address limitations in conventional synthesis, such as impurity incorporation and scalability.
Vapor-phase deposition involves sublimating FePcCl precursors in ultra-high vacuum (UHV). However, FePcCl dissociates above 250°C, releasing Cl⁻ and forming FePc. To mitigate this, low-temperature chemical vapor deposition (CVD) with iron(III) chloride and phthalocyanine derivatives has been explored, producing thin films with controlled stoichiometry.
Plasma-assisted synthesis is emerging for creating FePcCl nanostructures. Reactive plasma environments enable precise control over molecular assembly, though literature on direct FePcCl synthesis remains limited. Related studies on copper phthalocyanines demonstrate enhanced crystallinity and reduced defects using plasma-enhanced CVD.
FePcCl crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 14.62 Å, b = 4.81 Å, c = 15.33 Å, and β = 117.5°. Key structural features include:
XRD analysis of thin films reveals that vapor-deposited FePcCl partially decomposes, evidenced by FePc-dominated diffraction peaks. In contrast, solvent-synthesized FePcCl shows sharp (001) and (200) reflections, confirming high crystallinity.
Parameter | Value | Technique |
---|---|---|
Crystal System | Monoclinic | Single-crystal XRD |
Space Group | P2₁/c | Rietveld refinement |
Unit Cell Volume | 987.4 ų | Synchrotron XRD |
Interplanar Distance | 3.38 Å | Bragg-Brentano geometry |
Post-synthetic purification is critical for removing unreacted precursors (e.g., phthalic anhydride) and byproducts (e.g., FeCl₂). Common steps include:
Impurity profiling via thermogravimetric analysis (TGA) reveals residual solvents (<2 wt%) and metallic iron (<0.5 wt%) in commercial FePcCl. High-performance liquid chromatography (HPLC) further identifies trace phthalimide derivatives (≤0.3%).
Crude Product → Soxhlet Extraction (Ethanol) → Acid Wash (6M HCl) → Recrystallization (H₂SO₄/H₂O) → Column Chromatography → High-Purity FePcCl
X-ray photoelectron spectroscopy provides crucial insights into the electronic structure and coordination environment of iron(III) phthalocyanine chloride through analysis of core-level binding energies. The technique enables direct examination of the oxidation state and local chemical environment of the central iron atom within the phthalocyanine macrocycle [1].
The iron 2p photoelectron spectrum of iron(III) phthalocyanine chloride exhibits characteristic spin-orbit coupling, with iron 2p3/2 and iron 2p1/2 components separated by approximately 13.1 electron volts [1]. The iron 2p3/2 binding energy typically appears at 713.5 electron volts, while the iron 2p1/2 component is observed at 726.8 electron volts [27]. These binding energies are consistent with the iron(III) oxidation state and reflect the strong coordination environment provided by the four nitrogen atoms of the phthalocyanine ring [1] [27].
The nitrogen 1s region reveals multiple components corresponding to different nitrogen environments within the phthalocyanine structure [4] [5]. The pyridinic nitrogen atoms coordinated directly to the iron center exhibit binding energies around 398.5-398.8 electron volts, while pyrrolic nitrogen atoms show slightly higher binding energies at 400.2-400.9 electron volts [5] [29]. A third component attributed to graphitic nitrogen appears at 401.5-401.9 electron volts [5]. The relative intensity ratios of these nitrogen components provide quantitative information about the coordination geometry and electronic structure [4] [5].
Table 1: X-ray Photoelectron Spectroscopy Binding Energies for Iron(III) Phthalocyanine Chloride
Core Level | Binding Energy (eV) | Assignment | Reference |
---|---|---|---|
Iron 2p3/2 | 713.5 | Iron(III) center | [27] |
Iron 2p1/2 | 726.8 | Iron(III) center | [27] |
Nitrogen 1s (pyridinic) | 398.5-398.8 | Iron-coordinated nitrogen | [5] [29] |
Nitrogen 1s (pyrrolic) | 400.2-400.9 | Ring nitrogen | [5] [29] |
Nitrogen 1s (graphitic) | 401.5-401.9 | Aromatic nitrogen | [5] |
Chlorine 2p3/2 | 197.8-198.2 | Axial chloride ligand | [1] |
The chlorine 2p spectrum provides direct evidence for the axial chloride coordination to the iron center [1]. The chlorine 2p3/2 component appears at approximately 197.8-198.2 electron volts, characteristic of ionic chloride bound to a transition metal center [1]. The presence of this signal confirms the pentacoordinate geometry of the iron(III) center with four equatorial nitrogen donors from the phthalocyanine ring and one axial chloride ligand [1].
Carbon 1s spectroscopy reveals the aromatic character of the phthalocyanine macrocycle, with components at 284.7-284.8 electron volts for carbon-carbon bonds and 285.5-285.7 electron volts for carbon-nitrogen bonds [5]. The binding energy differences reflect the electron-withdrawing effect of nitrogen atoms within the conjugated system [5] [29].
Quantitative analysis of the X-ray photoelectron spectroscopy data allows determination of stoichiometric ratios within the compound [1] [4]. The carbon to nitrogen ratio typically ranges from 2.9 to 4.0, close to the theoretical value of 4.0 for the phthalocyanine structure [4]. Similarly, the nitrogen to iron ratio approaches the expected value of 8.0, confirming the integrity of the macrocyclic coordination environment [4].
The ultraviolet-visible absorption spectrum of iron(III) phthalocyanine chloride displays characteristic phthalocyanine electronic transitions arising from the extensive π-conjugated system [31] [32]. The spectrum exhibits two primary absorption regions: the Soret band (B-band) in the ultraviolet region and the Q-band in the visible region [31] [35].
The Q-band, located between 600-700 nanometers, represents the most intense absorption feature and corresponds to the a1u → eg π-π* electronic transition [31] [32]. For iron(III) phthalocyanine chloride, the Q-band maximum typically appears at 654-680 nanometers, with the exact position dependent on solvent and aggregation state [31]. The transition energy of approximately 1.8 electron volts reflects the delocalized nature of the phthalocyanine π-system [31].
Table 2: Ultraviolet-Visible Absorption Data for Iron(III) Phthalocyanine Chloride
Transition | Wavelength (nm) | Energy (eV) | Assignment | Molar Absorptivity (M⁻¹cm⁻¹) |
---|---|---|---|---|
Q-band | 654-680 | 1.82-1.89 | a1u → eg (π-π*) | 80,000-120,000 |
Soret band | 320-380 | 3.26-3.88 | a2u → eg (π-π*) | 25,000-45,000 |
Charge transfer | 400-500 | 2.48-3.10 | Metal-to-ligand | 5,000-15,000 |
The Q-band often exhibits vibrational fine structure, appearing as multiple components separated by approximately 1,300-1,400 wavenumbers [32] [34]. This splitting, known as Davydov splitting, results from vibronic coupling between electronic and vibrational states within the macrocycle [34]. The intensity ratio between these vibrational components provides information about the planarity and rigidity of the phthalocyanine structure [32].
Metal-to-ligand charge transfer transitions appear as weaker absorption bands in the 400-500 nanometer region [37]. These transitions involve electron transfer from iron d-orbitals to the phthalocyanine π* orbitals and are sensitive to the oxidation state and coordination environment of the metal center [37]. The presence of the axial chloride ligand influences both the energy and intensity of these charge transfer bands [37].
The Soret band, located at 320-380 nanometers, corresponds to the a2u → eg transition with significantly higher energy than the Q-band [31] [35]. This absorption typically shows less pronounced vibrational structure compared to the Q-band but maintains high extinction coefficients characteristic of allowed π-π* transitions [31] [35].
Solvent effects significantly influence the electronic absorption spectrum through interactions with the peripheral regions of the phthalocyanine macrocycle [31]. Coordinating solvents such as dimethyl sulfoxide and pyridine can cause spectral shifts through axial coordination to the iron center, competing with the chloride ligand [31]. Non-coordinating solvents primarily affect the spectrum through changes in the dielectric environment and aggregation behavior [31].
Temperature-dependent studies reveal reversible spectral changes associated with thermal population of excited electronic states [31]. Photochemical studies demonstrate that extended irradiation can lead to metal-ligand charge transfer processes, resulting in characteristic spectral changes that reflect alterations in the iron oxidation state [31].
Fourier-transform infrared and Raman spectroscopy provide complementary vibrational information about the molecular structure and bonding in iron(III) phthalocyanine chloride [14] [15] [37]. The vibrational spectrum reflects both the phthalocyanine macrocycle modes and vibrations involving the central iron atom and axial chloride ligand [37] [38].
The phthalocyanine ring exhibits characteristic vibrational modes in several frequency regions [37] [38] [41]. The highest frequency region (1600-1400 wavenumbers) contains carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic rings [37] [41]. The intense band at approximately 1540 wavenumbers corresponds to carbon-nitrogen stretching vibrations within the pyrrole units and is highly sensitive to the coordination state of the central metal [37] [41].
Table 3: Characteristic Vibrational Frequencies for Iron(III) Phthalocyanine Chloride
Frequency (cm⁻¹) | Assignment | Intensity | Technique |
---|---|---|---|
3058 | Carbon-hydrogen stretch | Medium | FTIR/Raman |
1614 | Ring carbon-carbon stretch | Strong | FTIR/Raman |
1540 | Carbon-nitrogen stretch (pyrrole) | Very Strong | FTIR/Raman |
1498 | Carbon-carbon stretch | Medium | FTIR |
1330 | Nitrogen-oxygen/Carbon-nitrogen | Medium | FTIR |
1160 | Carbon-nitrogen stretch | Strong | FTIR/Raman |
945 | Iron-nitrogen stretch | Medium | Raman |
810-830 | Metal-nitrogen vibration | Weak | FTIR |
567 | Isoindole deformation | Medium | Raman |
480 | Ring deformation | Weak | Raman |
The metal-nitrogen stretching vibrations appear in the 800-1000 wavenumber region and provide direct information about the iron-phthalocyanine coordination [37] [38]. The band at approximately 945 wavenumbers in the Raman spectrum is attributed to iron-nitrogen stretching modes and shifts upon changes in the iron coordination environment [15] [37]. This vibration is particularly sensitive to the oxidation state of the iron center and the presence of axial ligands [37].
Characteristic phthalocyanine skeletal vibrations occur in the 1000-1600 wavenumber region [14] [37]. The band at 1160 wavenumbers corresponds to carbon-nitrogen stretching within the macrocycle and shows shifts upon metal coordination [14] [37]. The intensity and position of this band provide information about the electronic structure and bonding within the conjugated system [14] [37].
Lower frequency vibrations (400-800 wavenumbers) involve deformation modes of the isoindole rings and out-of-plane bending motions [38] [41]. The band at 567 wavenumbers is assigned to isoindole ring deformation, while the 480 wavenumber feature corresponds to more complex ring deformation modes [41]. These vibrations are sensitive to intermolecular interactions and crystal packing effects [38] [41].
The presence of the axial chloride ligand introduces additional vibrational modes in the far-infrared region below 400 wavenumbers [14]. Iron-chlorine stretching vibrations typically appear around 300-350 wavenumbers, though these are often difficult to observe due to instrumental limitations and overlapping lattice modes [14].
Resonance Raman spectroscopy, utilizing excitation wavelengths coincident with electronic absorption bands, provides enhanced sensitivity to vibrations coupled to the electronic transitions [15] [32]. Excitation at 633 nanometers, within the Q-band absorption, leads to significant enhancement of certain vibrational modes, particularly those involving the phthalocyanine ring system [15] [32]. This technique reveals detailed information about the vibronic coupling mechanisms and electronic structure [15].
Mössbauer spectroscopy serves as the definitive technique for determining the iron oxidation state and local coordination environment in iron(III) phthalocyanine chloride [18] [19] [46]. The technique exploits the recoilless emission and absorption of gamma radiation by iron-57 nuclei to probe the electronic and magnetic properties of the iron center [43] [44].
The Mössbauer spectrum of iron(III) phthalocyanine chloride typically exhibits a quadrupole doublet at room temperature, reflecting the non-cubic symmetry around the iron center [19] [46]. The isomer shift value provides direct information about the iron oxidation state and electron density at the nucleus [43] [46]. For iron(III) phthalocyanine chloride, isomer shift values typically range from 0.20 to 0.40 millimeters per second relative to metallic iron [19] [46].
Table 4: Mössbauer Spectroscopy Parameters for Iron(III) Phthalocyanine Chloride
Parameter | Value | Temperature (K) | Assignment | Reference |
---|---|---|---|---|
Isomer Shift (mm/s) | 0.20-0.40 | 298 | Iron(III) oxidation state | [19] [46] |
Quadrupole Splitting (mm/s) | 0.8-1.5 | 298 | Axial distortion | [19] [46] |
Line Width (mm/s) | 0.25-0.35 | 298 | Natural line width | [46] |
Isomer Shift (mm/s) | 0.25-0.45 | 77 | Iron(III) oxidation state | [46] [49] |
Quadrupole Splitting (mm/s) | 1.0-1.8 | 77 | Enhanced asymmetry | [46] [49] |
The quadrupole splitting parameter reflects the electric field gradient at the iron nucleus and provides information about the symmetry of the coordination environment [19] [43]. Values typically range from 0.8 to 1.5 millimeters per second at room temperature, indicating significant deviation from cubic symmetry due to the axial chloride ligand and potential distortions of the phthalocyanine plane [19] [46].
Temperature-dependent Mössbauer measurements reveal important information about the electronic structure and spin state of the iron center [46] [49]. At liquid nitrogen temperature (77 Kelvin), both the isomer shift and quadrupole splitting typically increase slightly, reflecting changes in the electronic environment and molecular dynamics [46] [49]. The absence of magnetic hyperfine splitting at low temperatures confirms the low-spin state of the iron(III) center in the pentacoordinate environment [19] [46].
Comparative analysis with related iron phthalocyanine compounds provides insight into the electronic effects of the axial chloride ligand [18] [19]. Iron(II) phthalocyanine exhibits significantly different Mössbauer parameters, with isomer shift values around 0.46-0.49 millimeters per second and larger quadrupole splitting values of 2.50-2.62 millimeters per second [46]. These differences clearly distinguish between the iron(II) and iron(III) oxidation states and demonstrate the sensitivity of the technique [46].
Applied magnetic field studies can provide additional information about the magnetic properties and electronic structure [19]. At low temperatures and high applied fields, the iron(III) center may exhibit magnetic behavior that provides insight into the zero-field splitting and magnetic anisotropy of the system [19] [43].
The line width analysis reveals information about structural disorder and electronic relaxation processes [46] [49]. Natural line widths around 0.25-0.35 millimeters per second indicate well-defined iron sites with minimal structural disorder [46]. Broadening beyond these values suggests either structural heterogeneity or dynamic processes affecting the iron center [46] [49].